molecular formula C13H18ClN3O2 B13881798 Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate

Katalognummer: B13881798
Molekulargewicht: 283.75 g/mol
InChI-Schlüssel: AHWQJVZNUOSPLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and their presence in various drug classes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate typically involves the reaction of 5-chloropyrazine with piperidine derivatives under specific conditions. One common method includes the use of N-ethylpiperazine and 2-chloro-5-chloromethylpyridine. The reaction is carried out in a solvent such as water at elevated temperatures (60-70°C) for a few hours, followed by the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazine ring with a piperidine moiety makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C13H18ClN3O2

Molekulargewicht

283.75 g/mol

IUPAC-Name

ethyl 2-[1-(5-chloropyrazin-2-yl)piperidin-4-yl]acetate

InChI

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)7-10-3-5-17(6-4-10)12-9-15-11(14)8-16-12/h8-10H,2-7H2,1H3

InChI-Schlüssel

AHWQJVZNUOSPLD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1CCN(CC1)C2=CN=C(C=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.